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molecular formula C22H22ClNO2 B8355249 2-Chloro-4-(4-ethyl-1-piperazinyl)benzenemethanol CAS No. 92814-05-6

2-Chloro-4-(4-ethyl-1-piperazinyl)benzenemethanol

Cat. No. B8355249
M. Wt: 367.9 g/mol
InChI Key: JCKZUSTZSIACAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04598080

Procedure details

13.1 g. of α-ethyl-α-(4-chlorophenyl)-4-hydroxybenzyl-alcohol, 14 g. of anhydrous potassium carbonate, 0.85 g. of tetrabutylammonium hydrogensulfate and 7.8 g. of 2-methyl-6-chloromethyl-pyridine in 140 ml. of ethyl acetate are boiled for 18 hours. The solvent is distilled off under reduced pressure, to the residue water is added, and it is extracted with ether. The ethereal solution is washed to neutral with a 5% aqueous potassium hydroxide solution and subsequently water, dried over anhydrous magnesium sulfate, and evaporated in vacuo. Crystallization of the residue from a mixture of hexane and ethyl acetate yields 13.6 g. of the title compound, melting at 100° to 101° C.
Name
α-ethyl-α-(4-chlorophenyl)-4-hydroxybenzyl-alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]([OH:18])([C:11]1[CH:16]=[CH:15][C:14]([Cl:17])=[CH:13][CH:12]=1)[C:4]1[CH:9]=[CH:8][C:7]([OH:10])=[CH:6][CH:5]=1)[CH3:2].C(=O)([O-])[O-].[K+].[K+].[CH3:25][C:26]1[CH:31]=[CH:30][CH:29]=[C:28]([CH2:32]Cl)[N:27]=1>S([O-])(O)(=O)=O.C([N+](CCCC)(CCCC)CCCC)CCC.C(OCC)(=O)C>[CH3:25][C:26]1[CH:31]=[CH:30][CH:29]=[C:28]([CH2:32][O:10][C:7]2[CH:6]=[CH:5][C:4]([C:3]([C:11]3[CH:16]=[CH:15][C:14]([Cl:17])=[CH:13][CH:12]=3)([OH:18])[CH2:1][CH3:2])=[CH:9][CH:8]=2)[N:27]=1 |f:1.2.3,5.6|

Inputs

Step One
Name
α-ethyl-α-(4-chlorophenyl)-4-hydroxybenzyl-alcohol
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C(C1=CC=C(C=C1)O)(C1=CC=C(C=C1)Cl)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=NC(=CC=C1)CCl
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
S(=O)(=O)(O)[O-].C(CCC)[N+](CCCC)(CCCC)CCCC
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The solvent is distilled off under reduced pressure, to the residue water
ADDITION
Type
ADDITION
Details
is added
EXTRACTION
Type
EXTRACTION
Details
it is extracted with ether
WASH
Type
WASH
Details
The ethereal solution is washed to neutral with a 5% aqueous potassium hydroxide solution and subsequently water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
Crystallization of the residue
ADDITION
Type
ADDITION
Details
from a mixture of hexane and ethyl acetate
CUSTOM
Type
CUSTOM
Details
yields 13.6 g

Outcomes

Product
Name
Type
product
Smiles
CC1=NC(=CC=C1)COC1=CC=C(C=C1)C(CC)(O)C1=CC=C(C=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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